molecular formula C6H4BBrFIO2 B14757103 (3-Bromo-2-fluoro-6-iodophenyl)boronic acid

(3-Bromo-2-fluoro-6-iodophenyl)boronic acid

Cat. No.: B14757103
M. Wt: 344.71 g/mol
InChI Key: MAJOJVFETFZFTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid precursor. The process includes:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Iodination: Addition of an iodine atom to the phenyl ring.

Industrial Production Methods: Industrial production methods for this compound often utilize advanced halogenation techniques under controlled conditions to ensure high purity and yield. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the halogenation process .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups.

    Reduction: Reduction of the halogen substituents.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

(3-Bromo-2-fluoro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of complex molecules. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then couples with an electrophilic partner .

Comparison with Similar Compounds

  • 6-Bromo-2-fluoro-3-iodophenylboronic acid
  • 3-Iodophenylboronic acid
  • 4-Amino-3-fluorophenylboronic acid hydrochloride

Comparison: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid is unique due to its specific combination of bromine, fluorine, and iodine substituents, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over molecular structure .

Properties

Molecular Formula

C6H4BBrFIO2

Molecular Weight

344.71 g/mol

IUPAC Name

(3-bromo-2-fluoro-6-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H

InChI Key

MAJOJVFETFZFTN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)I)(O)O

Origin of Product

United States

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